An In-depth Technical Guide to 2-Chloro-5-methoxypyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloro-5-methoxypyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-Chloro-5-methoxypyridine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, making it a molecule of significant interest in research and development.[1]
Core Chemical and Structural Properties
2-Chloro-5-methoxypyridine is a substituted pyridine derivative with the chemical formula C₆H₆ClNO. Its structure is characterized by a pyridine ring with a chlorine atom at the 2-position and a methoxy group at the 5-position. This arrangement of substituents imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in organic synthesis. The presence of the chlorine atom, for instance, facilitates nucleophilic substitution reactions, a common strategy in the synthesis of more complex molecules.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Chloro-5-methoxypyridine.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO | [3] |
| Molecular Weight | 143.57 g/mol | [3][4] |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 213.7 ± 20.0 °C (at 760 Torr) | |
| Density | 1.210 ± 0.06 g/cm³ (at 20°C) | |
| pKa (Predicted) | -2.22 ± 0.10 | |
| LogP (XLogP3) | 1.7 | [3] |
| CAS Number | 139585-48-1 | [3] |
| IUPAC Name | 2-chloro-5-methoxypyridine | [3] |
| SMILES | COc1ccc(Cl)nc1 | [4] |
| InChI | InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | [2][4] |
| InChIKey | ZXGHKJHRHVDMSW-UHFFFAOYSA-N | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-5-methoxypyridine are crucial for its effective use in research and development.
Synthesis of 2-Chloro-5-methoxypyridine
A common method for the synthesis of 2-Chloro-5-methoxypyridine involves the chlorination of 5-methoxypyridin-2-ol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]
Materials:
-
5-methoxypyridin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sulfolane (or another suitable high-boiling solvent)
-
1-methyl-piperazine (for quenching and LCMS analysis)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 15-20% solution/suspension of 5-methoxypyridin-2-ol in anhydrous sulfolane.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring.[5]
-
Monitor the reaction progress by taking small aliquots, quenching them with 1-methyl-piperazine, and analyzing by LCMS. The reaction is typically complete within 0.5-1.5 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a separate beaker.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Chloro-5-methoxypyridine.
Purification by Column Chromatography
The crude product can be purified using silica gel column chromatography.[6][7][8]
Materials:
-
Crude 2-Chloro-5-methoxypyridine
-
Silica gel (100-200 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a glass column plugged with cotton or glass wool and a layer of sand at the bottom.
-
Allow the silica gel to settle, ensuring a level surface, and add a thin layer of sand on top.
-
Dissolve the crude 2-Chloro-5-methoxypyridine in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity.
-
Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified 2-Chloro-5-methoxypyridine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of 2-Chloro-5-methoxypyridine. Based on methods for similar compounds, the following conditions can be used as a starting point.[9][10]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18)[9]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min[9]
-
Detection: UV at 240 nm[9]
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of 2-Chloro-5-methoxypyridine can be confirmed by ¹H and ¹³C NMR spectroscopy.[11]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methoxy protons (around 3.85 ppm), and multiplets or doublets for the three aromatic protons on the pyridine ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include a peak for the methoxy carbon and five distinct signals for the carbons of the pyridine ring.
Visualizations: Workflows and Signaling Pathways
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-Chloro-5-methoxypyridine.
Caption: General workflow for the synthesis and purification of 2-Chloro-5-methoxypyridine.
Role in Drug Development: Kinase Inhibitor Signaling Pathway
2-Chloro-5-methoxypyridine serves as a key building block for the synthesis of various kinase inhibitors used in cancer therapy and for treating inflammatory diseases.[12][13][14][15] The diagram below illustrates a simplified representation of a kinase signaling pathway (e.g., JAK-STAT) and how a hypothetical drug derived from this pyridine scaffold can inhibit it.
Caption: Inhibition of a kinase signaling pathway by a drug derived from 2-Chloro-5-methoxypyridine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 139585-48-1: 2-CHLORO-5-METHOXYPYRIDINE | CymitQuimica [cymitquimica.com]
- 3. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methoxypyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 10. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
